![molecular formula C12H15N3O3S2 B6538369 N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1058210-54-0](/img/structure/B6538369.png)
N-(3-cyanothiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
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Description
Thiophene-based analogs, which include compounds similar to the one you’re asking about, have been of interest to many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with various substrates . For example, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of similar compounds is often stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of these compounds often involves various condensation and substitution reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one example that leads to the formation of aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as heteroatom with the formula C4H4S . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Mechanism of Action
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The simplicity of the synthetic procedures, the convenience of yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-20(17,18)15-5-2-9(3-6-15)11(16)14-12-10(8-13)4-7-19-12/h4,7,9H,2-3,5-6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUQWISRKNVOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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